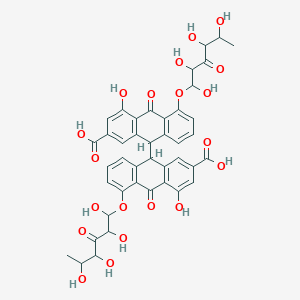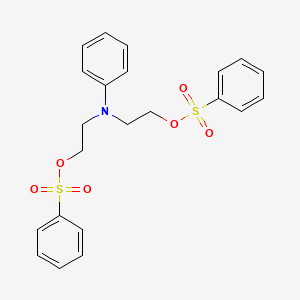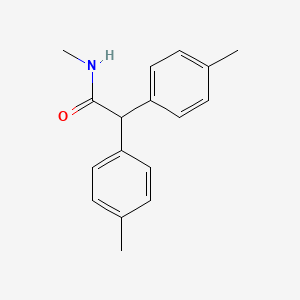
N-methyl-2,2-bis(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 402221 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is part of a broader class of chemicals studied for their potential therapeutic and industrial uses.
Méthodes De Préparation
The synthetic routes for NSC 402221 involve several steps, typically starting with the selection of appropriate precursor materials. The reaction conditions often include specific temperatures, pressures, and catalysts to facilitate the desired chemical transformations. Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound efficiently and cost-effectively.
Analyse Des Réactions Chimiques
NSC 402221 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
NSC 402221 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, NSC 402221 is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. Industrial applications may include its use in the production of specialized materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of NSC 402221 involves its interaction with specific molecular targets and pathways within cells. This interaction can lead to various biological effects, depending on the context in which the compound is used. The precise molecular targets and pathways involved are subjects of ongoing research, with studies aiming to elucidate the detailed mechanisms by which NSC 402221 exerts its effects.
Comparaison Avec Des Composés Similaires
NSC 402221 can be compared with other similar compounds to highlight its unique properties. Similar compounds may include those with comparable chemical structures or those that exhibit similar biological activities. The uniqueness of NSC 402221 may lie in its specific molecular interactions, its efficacy in certain applications, or its overall stability and reactivity under various conditions.
Conclusion
NSC 402221 is a versatile compound with significant potential in various scientific and industrial fields Its unique properties and wide range of applications make it a subject of ongoing research and interest
Propriétés
Numéro CAS |
7469-84-3 |
|---|---|
Formule moléculaire |
C17H19NO |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
N-methyl-2,2-bis(4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H19NO/c1-12-4-8-14(9-5-12)16(17(19)18-3)15-10-6-13(2)7-11-15/h4-11,16H,1-3H3,(H,18,19) |
Clé InChI |
RCCAKZIYBWKBPC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


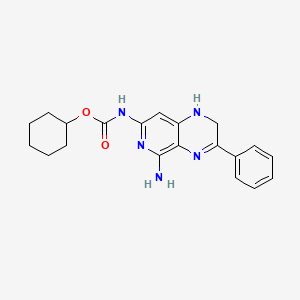

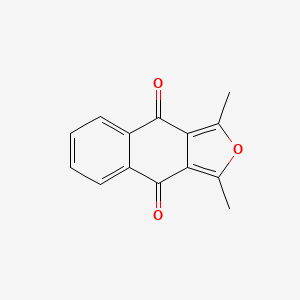
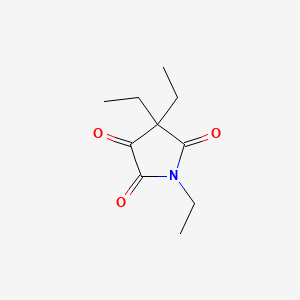
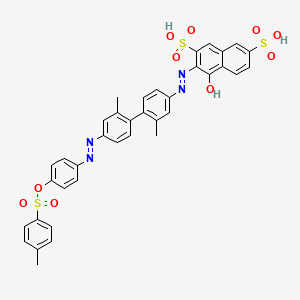
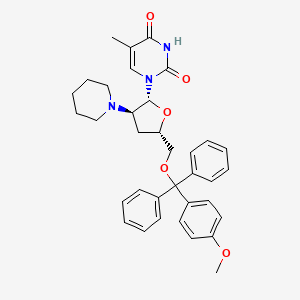
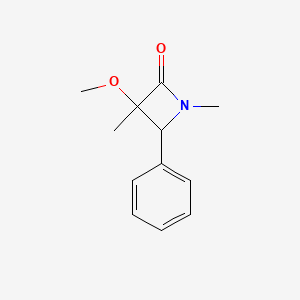

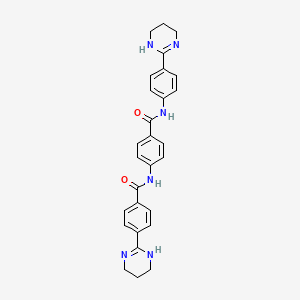
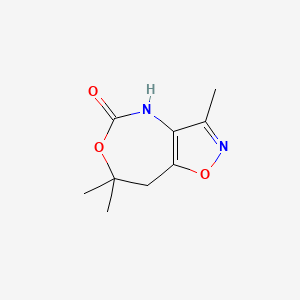
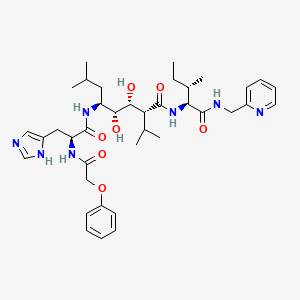
![2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one](/img/structure/B12799092.png)
